molecular formula C25H30N4O3S B6022992 N-[4-(diethylamino)-2-methylphenyl]-2-(5-ethyl-4-hydroxy-6-oxo-1-phenylpyrimidin-2-yl)sulfanylacetamide

N-[4-(diethylamino)-2-methylphenyl]-2-(5-ethyl-4-hydroxy-6-oxo-1-phenylpyrimidin-2-yl)sulfanylacetamide

Cat. No.: B6022992
M. Wt: 466.6 g/mol
InChI Key: UUHYJBNCZILRTN-UHFFFAOYSA-N
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Description

N-[4-(diethylamino)-2-methylphenyl]-2-(5-ethyl-4-hydroxy-6-oxo-1-phenylpyrimidin-2-yl)sulfanylacetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a diethylamino group, a methylphenyl group, and a pyrimidinylsulfanylacetamide moiety, making it a subject of interest for researchers exploring new therapeutic agents and functional materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(diethylamino)-2-methylphenyl]-2-(5-ethyl-4-hydroxy-6-oxo-1-phenylpyrimidin-2-yl)sulfanylacetamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled under specific conditions to form the final product. Common steps include:

    Formation of the diethylamino-methylphenyl intermediate: This involves the alkylation of a methylphenyl compound with diethylamine under basic conditions.

    Synthesis of the pyrimidinyl intermediate: This step involves the cyclization of appropriate precursors to form the pyrimidinyl ring, followed by functionalization to introduce the hydroxy and oxo groups.

    Coupling reaction: The final step involves the coupling of the diethylamino-methylphenyl intermediate with the pyrimidinyl intermediate using a sulfanylacetamide linker under controlled conditions, such as the presence of a coupling agent and a suitable solvent.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions: N-[4-(diethylamino)-2-methylphenyl]-2-(5-ethyl-4-hydroxy-6-oxo-1-phenylpyrimidin-2-yl)sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(diethylamino

Properties

IUPAC Name

N-[4-(diethylamino)-2-methylphenyl]-2-(5-ethyl-4-hydroxy-6-oxo-1-phenylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O3S/c1-5-20-23(31)27-25(29(24(20)32)18-11-9-8-10-12-18)33-16-22(30)26-21-14-13-19(15-17(21)4)28(6-2)7-3/h8-15,31H,5-7,16H2,1-4H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHYJBNCZILRTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N(C1=O)C2=CC=CC=C2)SCC(=O)NC3=C(C=C(C=C3)N(CC)CC)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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